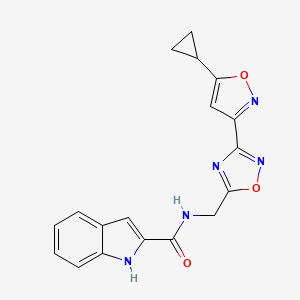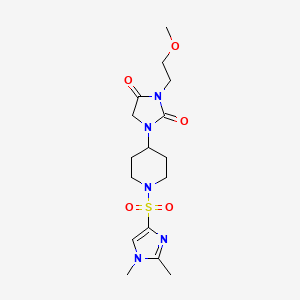![molecular formula C12H16ClN3O B2626265 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2189368-12-3](/img/structure/B2626265.png)
3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound also contains a chloropyrimidinyl group, which is a common moiety in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds with an 8-azabicyclo[3.2.1]octane scaffold often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings . The chloropyrimidinyl group is a heterocyclic aromatic ring containing nitrogen and chlorine .科学的研究の応用
Efficient Synthesis and Receptor Affinity
A notable application involves the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, which is a key component for creating 3-substituted azatropanes. These compounds are evaluated for their affinity at D2 and 5-HT2A receptors, indicating their potential in neuropsychopharmacology research (R. Singh et al., 2007).
Nootropic Effects and Synthesis
Another application is the synthesis of 1-azabicyclo[3.3.0]octane derivatives, showing piracetam-like nootropic effects. This research demonstrates the compound's potential in improving cerebral function, highlighting its relevance in cognitive enhancement and neurological research (M. Oka et al., 2000).
Nematicidal Activity
Research also extends to the synthesis of novel derivatives for nematicidal activity against pinewood nematodes (B. xylophilus) and root-knot nematodes (M. incognita). This application underscores the compound's potential in agricultural pest control, providing a basis for developing new nematicides (Jun Xu et al., 2021).
Spectroscopic and Structural Studies
Spectroscopic studies on azabicyclospirohydantoins, including 3-alkyl-3-azabicyclo(3.2.1)octane derivatives, offer insights into hydrogen bonding and structural properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and medicinal chemistry (J. Bellanato et al., 1980).
Diels-Alder Reactions
Furthermore, the Diels-Alder reaction involving 2-chloro-2-nitrosopropane and 1,3-cyclohexadiene to prepare 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene highlights the compound's versatility in organic synthesis. This research provides valuable methodologies for constructing complex bicyclic structures, which are of interest in synthetic chemistry and drug development (E. Kesler, 1980).
作用機序
将来の方向性
特性
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYRHDIFGSEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)
![N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2626190.png)
![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)
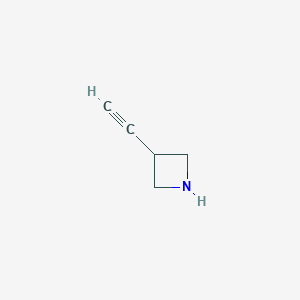
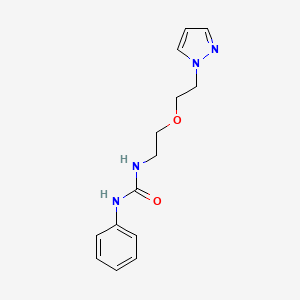


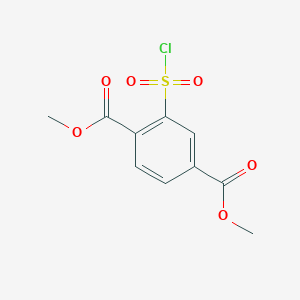
![Tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2626197.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)
